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Compound Name: 5-(Bromomethyl)benzo[d]oxazole

Cat. No.: B1289023 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
5-(Bromomethyl)benzo[d]oxazole is a versatile heterocyclic building block that holds

significant promise in the field of medicinal chemistry. The benzoxazole core is a privileged

scaffold found in numerous biologically active compounds, exhibiting a wide range of

therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The

presence of a reactive bromomethyl group at the 5-position provides a convenient handle for

synthetic chemists to introduce diverse functionalities, enabling the exploration of structure-

activity relationships and the development of novel therapeutic agents. This document provides

an overview of its applications, key experimental protocols, and data on the biological activities

of its derivatives.

Applications in Medicinal Chemistry
The primary utility of 5-(Bromomethyl)benzo[d]oxazole lies in its ability to serve as an

electrophilic precursor for the synthesis of a variety of derivatives through nucleophilic

substitution reactions. The benzylic bromide is highly reactive towards a wide range of

nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity allows for the

facile introduction of diverse side chains, which can be tailored to interact with specific

biological targets.
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Key therapeutic areas where derivatives of 5-(Bromomethyl)benzo[d]oxazole have shown

potential include:

Oncology: As a scaffold for the synthesis of kinase inhibitors, apoptosis inducers, and tubulin

polymerization inhibitors.

Infectious Diseases: As a core for novel antibacterial and antifungal agents.

Inflammatory Diseases: As a starting material for compounds with anti-inflammatory

properties.

Synthetic Utility and Experimental Protocols
The reactivity of the bromomethyl group facilitates a variety of chemical transformations. Below

are generalized protocols for common reactions involving 5-(Bromomethyl)benzo[d]oxazole.

Protocol 1: General Procedure for N-Alkylation of
Amines
This protocol describes the reaction of 5-(Bromomethyl)benzo[d]oxazole with a primary or

secondary amine to form the corresponding N-substituted aminomethyl derivative.

Materials:

5-(Bromomethyl)benzo[d]oxazole

Primary or secondary amine (1.1 equivalents)

Potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 - 2.0 equivalents)

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography

Procedure:

To a solution of 5-(Bromomethyl)benzo[d]oxazole (1.0 eq.) in acetonitrile or DMF, add the

desired amine (1.1 eq.) and a base such as potassium carbonate (1.5 eq.) or triethylamine

(2.0 eq.).

Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with ethyl acetate

(3 x 20 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., hexane/ethyl acetate) to afford the desired N-alkylated product.

Protocol 2: General Procedure for O-Alkylation of
Phenols
This protocol outlines the synthesis of ether derivatives by reacting 5-
(Bromomethyl)benzo[d]oxazole with a substituted phenol.

Materials:

5-(Bromomethyl)benzo[d]oxazole

Substituted phenol (1.1 equivalents)

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)
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1 M Sodium hydroxide (NaOH) solution

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

In a round-bottom flask, dissolve the substituted phenol (1.1 eq.) in DMF and add potassium

carbonate (1.5 eq.).

Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

Add a solution of 5-(Bromomethyl)benzo[d]oxazole (1.0 eq.) in DMF to the reaction

mixture.

Heat the reaction to 60-80 °C and stir for 6-18 hours, monitoring by TLC.

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl

acetate (3 x 25 mL).

Wash the combined organic layers with 1 M NaOH solution, followed by brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography to obtain the desired ether derivative.

Biological Activity of Benzoxazole Derivatives
While specific data for derivatives of 5-(Bromomethyl)benzo[d]oxazole is emerging, the

broader class of 5-substituted benzoxazoles has demonstrated significant biological activity.

The following tables summarize the in vitro anticancer activity of representative 5-substituted

benzoxazole derivatives, which can serve as a benchmark for newly synthesized compounds

based on the 5-(bromomethyl) scaffold.
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Table 1: Anticancer Activity of 5-Substituted Benzoxazole Derivatives against Breast Cancer

Cell Lines

Compound ID 5-Substituent
Target Cell
Line

IC₅₀ (µM) Reference

11 -Cl MDA-MB-231 5.63 [1]

12 -Cl MDA-MB-231 6.14 [1]

BB
-NH₂-2-(p-

bromophenyl)
MCF-7 0.028 [2][3]

BB
-NH₂-2-(p-

bromophenyl)
MDA-MB-231 0.022 [2][3]

Table 2: Anticancer Activity of 5-Substituted Benzoxazole Derivatives against Various Cancer

Cell Lines

Compound ID 5-Substituent
Target Cell
Line

IC₅₀ (µM) Reference

12l -CH₃ HepG2 10.50 [4]

12l -CH₃ MCF-7 15.21 [4]

12k -Cl HepG2 28.36 [4]

Signaling Pathways and Workflows
The development of novel therapeutics often involves targeting specific cellular signaling

pathways. Benzoxazole derivatives have been identified as potent inhibitors of various kinases,

which are key regulators of cell growth, proliferation, and survival.
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Caption: General signaling pathway for a receptor tyrosine kinase inhibitor.

The experimental workflow for the synthesis and evaluation of new drug candidates derived

from 5-(Bromomethyl)benzo[d]oxazole typically follows a structured approach from chemical
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synthesis to biological testing.

Drug Discovery Workflow
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Caption: A typical workflow for drug discovery and development.

Conclusion
5-(Bromomethyl)benzo[d]oxazole is a valuable and reactive building block for the synthesis

of diverse molecular libraries for drug discovery. Its utility in generating compounds with potent

anticancer and kinase inhibitory activities highlights its importance in medicinal chemistry. The

provided protocols and data serve as a foundation for researchers to explore the full potential

of this versatile scaffold in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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